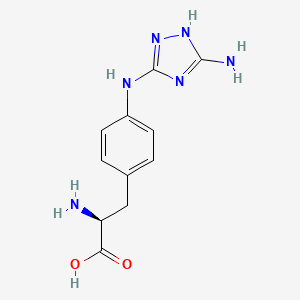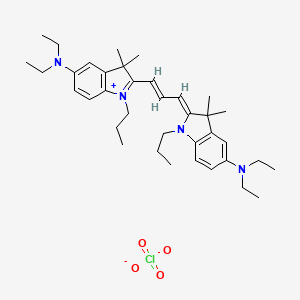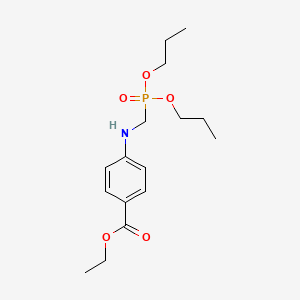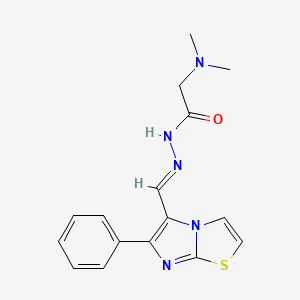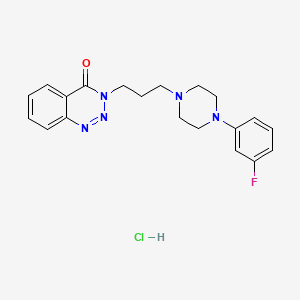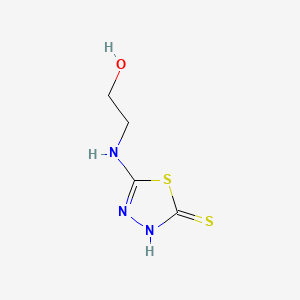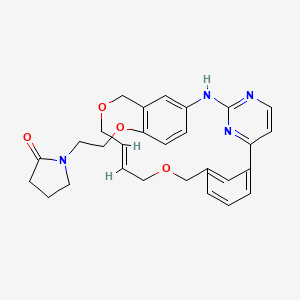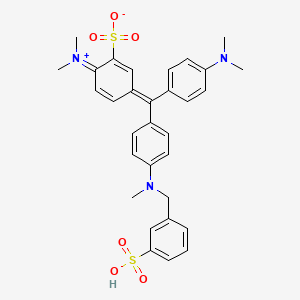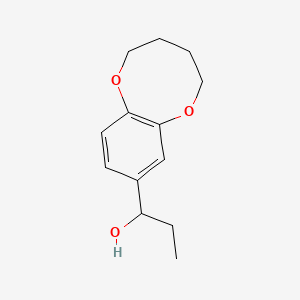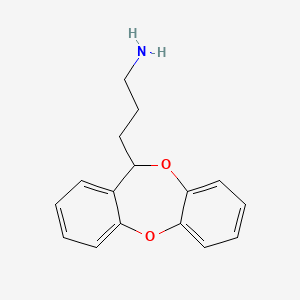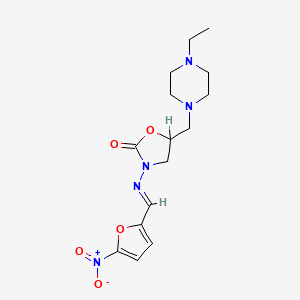
6-((4-Methoxyphenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5573954 is a chemical compound known for its unique properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5573954 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
-
Step 1: Formation of Intermediate A
Reagents: Starting materials such as compound X and compound Y.
Conditions: Reaction carried out in a solvent like dichloromethane at a temperature of 25°C.
Reaction: Compound X reacts with compound Y to form Intermediate A.
-
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and reagent Z.
Conditions: Reaction performed under reflux conditions at 80°C.
Reaction: Intermediate A undergoes a substitution reaction with reagent Z to form Intermediate B.
-
Step 3: Final Formation of BRN 5573954
Reagents: Intermediate B and catalyst C.
Conditions: Reaction conducted in an inert atmosphere at 100°C.
Reaction: Intermediate B is converted to BRN 5573954 through a catalytic process.
Industrial Production Methods
In industrial settings, the production of BRN 5573954 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
BRN 5573954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: BRN 5573954 can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at 50°C.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
BRN 5573954 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BRN 5573954 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Eigenschaften
CAS-Nummer |
95356-78-8 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C13H11N3O2S/c1-8-14-15-13-16(8)12(17)11(19-13)7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3/b11-7+ |
InChI-Schlüssel |
SYTKCEDTMBRRRR-YRNVUSSQSA-N |
Isomerische SMILES |
CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OC)/S2 |
Kanonische SMILES |
CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


